Acetic acid;5-phenylcyclohexen-1-ol
Description
Properties
CAS No. |
184955-87-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
acetic acid;5-phenylcyclohexen-1-ol |
InChI |
InChI=1S/C12H14O.C2H4O2/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,8,11,13H,4,7,9H2;1H3,(H,3,4) |
InChI Key |
FPRXWMLPXSVMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC(CC(=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
NMR Chemical Shift Dynamics in Acetic Acid and 5-Phenylcyclohex-2-en-1-ol Mixtures: Physical Interactions and Esterification Monitoring
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool for elucidating both non-covalent interactions and covalent transformations in solution. When analyzing a mixture of a carboxylic acid (acetic acid) and a secondary allylic alcohol (cis-5-phenylcyclohex-2-en-1-ol), the resulting NMR spectrum is not merely a static superposition of the two components. Instead, it serves as a dynamic readout of hydrogen-bonding networks, rapid proton exchange, and in-situ esterification. This guide provides an authoritative framework for interpreting these spectral changes and executing self-validating NMR monitoring protocols.
Mechanistic Insights: The Duality of the Mixture
The interaction between acetic acid and 5-phenylcyclohex-2-en-1-ol—a compound widely utilized as a stereoprobe in palladium-catalyzed Tsuji-Trost allylic alkylations[1]—manifests in two distinct phases observable by NMR: physical interaction (hydrogen bonding) and chemical transformation (esterification).
Physical Interactions: Proton Exchange and Peak Coalescence
In a non-polar, aprotic solvent such as CDCl 3 , acetic acid exists predominantly as a hydrogen-bonded cyclic dimer[2], while the allylic alcohol exists in an equilibrium of monomers and hydrogen-bonded aggregates. Upon mixing, the hydroxyl proton of the alcohol (-OH, typically ~1.8 ppm) and the carboxylic proton of acetic acid (-COOH, typically ~11.4 ppm) undergo rapid intermolecular proton exchange.
Because the exchange rate ( kex ) is significantly faster than the difference in their resonance frequencies ( Δν ) on the NMR timescale, the individual signals coalesce into a single, time-averaged resonance. The observed chemical shift ( δobs ) is governed by the mole-fraction-weighted average of the exchanging species.
Chemical Transformation: In-Situ Esterification
Under acidic catalysis or prolonged thermal stress, the mixture undergoes Fischer esterification to form 5-phenylcyclohex-2-en-1-yl acetate. This covalent modification drastically alters the electronic environment of the carbinol proton (H-1). The highly electronegative ester oxygen and the magnetic anisotropy of the adjacent carbonyl group strongly deshield the H-1 proton, shifting its resonance from ~4.3 ppm downfield to ~5.4 ppm. This predictable Δδ of >1.0 ppm acts as a definitive marker for reaction progress.
Logical flow of NMR spectral changes driven by physical vs. chemical interactions in the mixture.
Quantitative Data: Chemical Shift Summaries
To facilitate accurate spectral assignment, the baseline 1 H and 13 C NMR chemical shifts for the pure components and the resulting ester are summarized below. Baseline solvent shifts are calibrated against established literature standards[3].
Table 1: 1 H NMR Chemical Shifts (in CDCl 3 , 400 MHz)
| Compound | Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity & Integration |
| Acetic Acid | -CH 3 | 2.10 | Singlet, 3H |
| -COOH | ~11.4 (conc. dependent) | Broad singlet, 1H | |
| 5-Phenylcyclohex-2-en-1-ol | H-Ar (Phenyl) | 7.20 – 7.35 | Multiplet, 5H |
| H-2, H-3 (Alkene) | 5.80 – 6.00 | Multiplet, 2H | |
| H-1 (Carbinol) | ~4.30 | Multiplet, 1H | |
| H-5 (Benzylic) | ~2.80 | Multiplet, 1H | |
| H-4, H-6 (Aliphatic) | 1.60 – 2.40 | Multiplet, 4H | |
| -OH | ~1.80 (exchanges) | Broad singlet, 1H | |
| 5-Phenylcyclohex-2-en-1-yl acetate | H-1 (Esterified Carbinol) | ~5.40 | Multiplet, 1H |
| Acetate -CH 3 | ~2.05 | Singlet, 3H |
Table 2: 13 C NMR Chemical Shifts (in CDCl 3 , 100 MHz)
| Compound | Carbon Assignment | Chemical Shift ( δ , ppm) |
| Acetic Acid | -CH 3 | 20.0 |
| -C=O | 179.0 | |
| 5-Phenylcyclohex-2-en-1-ol | C-Ar | 126.0 – 146.0 |
| C-2, C-3 (Alkene) | ~129.0, 130.0 | |
| C-1 (Carbinol) | ~65.0 | |
| C-5 (Benzylic) | ~40.0 | |
| C-4, C-6 (Aliphatic) | ~32.0, 38.0 | |
| 5-Phenylcyclohex-2-en-1-yl acetate | C-1 (Esterified Carbinol) | ~69.0 |
| Acetate -C=O | ~170.5 | |
| Acetate -CH 3 | ~21.2 |
Experimental Protocols: Self-Validating Workflows
To ensure data integrity, the following protocols are designed as self-validating systems. The causality behind each methodological choice is explicitly defined to prevent common analytical pitfalls.
Protocol A: NMR Titration for Hydrogen-Bonding Analysis
-
Sample Preparation: Prepare a 0.1 M stock solution of 5-phenylcyclohex-2-en-1-ol in dry CDCl 3 containing 0.05% v/v Tetramethylsilane (TMS).
-
Causality: As acetic acid is titrated into the mixture, the bulk magnetic susceptibility of the medium changes, which can artificially drift the chemical shifts. TMS acts as an absolute internal anchor (0.00 ppm), ensuring that any observed shift in the -OH resonance is purely due to chemical exchange and hydrogen bonding, not solvent effects.
-
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans, 64k data points, 10 s relaxation delay to ensure quantitative integration).
-
Titration: Add sequential aliquots of glacial acetic acid (e.g., 0.1, 0.5, 1.0, 5.0 equivalents).
-
Observation: Track the coalesced -OH/-COOH peak. Plot δobs vs. mole fraction to determine the hydrogen-bond association dynamics.
Protocol B: Kinetic Monitoring of In-Situ Esterification
-
Reaction Initiation: To a 1:1 equivalent mixture in CDCl 3 , add a catalytic amount of p-toluenesulfonic acid (pTSA) to initiate esterification.
-
Kinetic Acquisition: Set up a pseudo-2D NMR array (kinetic run) acquiring a 1 H spectrum every 10 minutes at 25 °C.
-
Data Processing & Self-Validation: Integrate the diminishing carbinol multiplet at ~4.30 ppm against the growing esterified carbinol multiplet at ~5.40 ppm.
-
Self-Validating Logic: The sum of the integrations for these two peaks must remain exactly 1H relative to the non-exchanging, non-reacting phenyl protons (integrated to 5H at 7.20–7.35 ppm)[4]. If the sum of the H-1 peaks drops below 1H, it indicates a loss of mass balance, alerting the operator to side-reactions such as acid-catalyzed dehydration to a diene.
-
Step-by-step experimental workflow for NMR titration and kinetic monitoring of esterification.
References
- Source: Carl ROTH (Citing Gottlieb et al., J. Org. Chem., 1997)
- Source: Physical Chemistry Chemical Physics (RSC Publishing)
- Ketone Enolates as Nucleophiles in Palladium-catalysed Allylic Alkylation Source: RSC Publishing URL
- Pyridylic Anions are Soft Nucleophiles in the Palladium-Catalyzed C(sp3)
Sources
- 1. Ketone enolates as nucleophiles in palladium-catalysed allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Molecular aggregation in liquid acetic acid: insight from molecular dynamics/quantum mechanics modelling of structural and NMR properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. carlroth.com [carlroth.com]
- 4. rsc.org [rsc.org]
In-depth Technical Guide: Analysis of "Acetic Acid 5-Phenylcyclohexen-1-ol Complex" and its Putative Mechanism of Action
A Note to Researchers, Scientists, and Drug Development Professionals
Following a comprehensive review of scientific literature and chemical databases, it is crucial to establish at the outset that a specific, stable, and characterized chemical entity defined as "acetic acid 5-phenylcyclohexen-1-ol complex" is not described. The search for this particular complex did not yield any synthesis protocols, structural elucidation, or biological activity studies.
Therefore, a traditional in-depth technical guide on a pre-existing compound's mechanism of action cannot be constructed. To do so would be speculative and contrary to the principles of scientific integrity and evidence-based reporting.
This document will, therefore, take a different, more foundational approach. As Senior Application Scientists, our role extends beyond summarizing existing data to include predictive analysis based on well-understood chemical and pharmacological principles. This guide will:
-
Deconstruct the Putative Components : Analyze the known properties of 5-phenylcyclohexen-1-ol and acetic acid to build a theoretical framework for their potential interactions and biological significance.
-
Propose Hypothetical Mechanisms of Action : Based on the analysis of the components and related chemical structures, we will propose scientifically plausible, albeit hypothetical, mechanisms of action that such a complex might exhibit. This serves as a conceptual starting point for future research.
-
Outline a Roadmap for Investigation : Provide detailed, actionable experimental protocols that would be necessary to first synthesize and characterize the complex, and then to validate or refute the proposed mechanisms of action.
This approach ensures that while we cannot describe what is, we can provide a robust, scientifically-grounded framework for what could be, thereby empowering researchers to explore this novel chemical space.
Part 1: Theoretical Foundation and Component Analysis
The Phenylcyclohexenol Moiety: A Scaffold for Bioactivity
The 5-phenylcyclohexen-1-ol structure is a promising scaffold. Phenyl-substituted cycloalkane derivatives are known to possess a range of biological activities. For instance, related structures like phenyl substituted aminomethylcyclohexanols have been investigated for their analgesic properties[1]. The presence of a phenyl group and a hydroxyl group on a cyclohexene ring suggests several potential biological interactions:
-
Sigma Receptor Modulation : Derivatives of 1-phenylcycloalkane have been identified as potent and selective ligands for sigma receptors (σ1 and σ2)[2]. These receptors are implicated in a variety of cellular functions and are targets for antitussive, anticonvulsant, and anti-ischemic agents[2].
-
Enzyme Inhibition : The phenolic-like nature of the molecule (a hydroxyl group attached to a system containing an aromatic ring) suggests potential for enzyme inhibition. Many phenolic compounds are known to inhibit enzymes like pancreatic lipase and α-glucosidase[3].
-
Hypoglycemic Activity : Certain N-(cyclohexylcarbonyl)-D-phenylalanine derivatives have demonstrated significant oral hypoglycemic activity, highlighting the potential for cyclohexyl-phenyl structures to influence metabolic pathways[4].
Acetic Acid: More Than a Solvent
Acetic acid is a versatile molecule in pharmaceutical sciences. While it can act as a simple solvent or pH adjusting agent, its role can be far more complex[5].
-
Complexation and Solubilization : Acetic acid can form complexes with other molecules, including proteins and small molecule drugs[6]. This complexation can be leveraged to improve the solubility and stability of poorly soluble drug candidates[7][8]. For a lipophilic molecule like 5-phenylcyclohexen-1-ol, forming a complex with acetic acid could be a strategy to enhance its bioavailability.
-
Processing Aid : In the manufacturing of amorphous solid dispersions, acetic acid can act as a processing aid to dramatically improve the solubility of weakly basic drugs in organic solvents used for spray drying[9]. This highlights its role in enabling the formulation of challenging compounds.
The "Complex": A Hypothesis on Interaction
The term "complex" suggests an interaction between acetic acid and 5-phenylcyclohexen-1-ol that is more than a simple mixture. This could involve:
-
Hydrogen Bonding : The hydroxyl group of the cyclohexenol and the carboxyl group of acetic acid are prime candidates for forming strong hydrogen bonds.
-
Esterification : Under certain conditions (e.g., with a catalyst), an ester could be formed between the two molecules. This would create a new chemical entity with distinct properties.
-
Co-crystal Formation : A crystalline solid could be formed where both molecules are present in a fixed stoichiometric ratio within the crystal lattice.
For the purpose of this guide, we will assume a non-covalent complex primarily mediated by hydrogen bonding, as this would be the most likely initial interaction in a simple formulation.
Part 2: Proposed Mechanisms of Action (Hypothetical)
Given the analysis above, we can propose several plausible (though unproven) mechanisms of action for a putative "acetic acid 5-phenylcyclohexen-1-ol complex".
Hypothesis 1: Enhanced Sigma-1 Receptor Agonism for Neuroprotection
-
Core Idea : The 5-phenylcyclohexen-1-ol moiety is the primary pharmacophore, acting as a sigma-1 receptor agonist. The complexation with acetic acid improves the solubility and cell permeability of the active molecule, leading to higher effective concentrations at the receptor site.
-
Downstream Signaling : Activation of the sigma-1 receptor could lead to the modulation of intracellular calcium signaling and the potentiation of other neurotransmitter systems, offering potential therapeutic benefits in neurodegenerative diseases or ischemic conditions.
Hypothesis 2: Dual-Action Anti-inflammatory and Analgesic Agent
-
Core Idea : The complex exhibits both anti-inflammatory and analgesic properties through two distinct but complementary mechanisms.
-
5-Phenylcyclohexen-1-ol : Acts as an inhibitor of pro-inflammatory enzymes (e.g., cyclooxygenase or lipoxygenase), similar to other phenolic compounds.
-
Acetic Acid : While likely playing a secondary role, local pH modulation by acetic acid could influence the activity of inflammatory mediators.
-
-
Synergy : The complex formulation may allow for better tissue penetration and a sustained local concentration of the active phenylcyclohexenol, enhancing its anti-inflammatory effect.
Hypothesis 3: Metabolic Modulation via Enzyme Inhibition
-
Core Idea : The complex acts as an inhibitor of key metabolic enzymes, such as α-amylase or pancreatic lipase, leading to a reduction in glucose and lipid absorption.
-
Evidence Basis : This hypothesis is built on the known activities of various phenolic and polyphenolic compounds which can inhibit these enzymes[3][10]. The phenylcyclohexenol could mimic the structure of natural enzyme substrates or allosteric modulators.
Part 3: Experimental Roadmap for Synthesis, Characterization, and Mechanistic Validation
To move from hypothesis to evidence, a structured experimental plan is essential.
Workflow 1: Synthesis and Characterization of the Complex
This initial phase is critical to confirm the existence and nature of the complex.
Caption: Workflow for the synthesis and structural characterization of the putative complex.
Experimental Protocol: Synthesis and Characterization
-
Synthesis : a. Dissolve 5-phenylcyclohexen-1-ol in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). b. Add acetic acid in varying stoichiometric ratios (1:1, 1:2, 2:1). c. Allow the mixture to stir at room temperature for 2 hours. d. Slowly evaporate the solvent under reduced pressure. e. If a solid is obtained, attempt recrystallization from a suitable solvent system to obtain high-purity crystals.
-
Characterization : a. NMR Spectroscopy : To determine the structure and the presence of interactions (e.g., shifts in proton signals upon complexation). b. FTIR Spectroscopy : To observe shifts in the O-H and C=O stretching frequencies, which would indicate hydrogen bonding. c. Differential Scanning Calorimetry (DSC) : To determine the melting point of the complex and compare it to the starting materials, which can indicate the formation of a new solid phase (like a co-crystal). d. X-ray Diffraction (XRD) : If single crystals can be grown, XRD will provide definitive proof of a complex and its precise 3D structure.
Workflow 2: In Vitro Mechanistic Assays
This phase tests the proposed biological hypotheses using cell-free and cell-based assays.
Sources
- 1. [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenolic Constituents, Antioxidant and Cytoprotective Activities, Enzyme Inhibition Abilities of Five Fractions from Vaccinium dunalianum Wight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Spectroscopic Evidence for Complexing of Acetic Acid with Bovine Serum Albumin, Gramicidin, and Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Solubility of Drugs using Glacial Acetic Acid [eureka.patsnap.com]
- 9. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research on Natural Phenolic Compounds in FAB-Lab: Nonconventional Industrial, Pharmaceutical, and Therapeutic Applications | IntechOpen [intechopen.com]
Spectroscopic Characterization of 5-Phenylcyclohex-1-en-1-yl Acetate: A Comprehensive Analytical Guide
Executive Summary & Nomenclature Clarification
In commercial chemical databases and automated inventories, the compound with CAS Registry Number 184955-87-1 is frequently indexed under the non-systematic, ambiguous moniker "acetic acid 5-phenylcyclohexen-1-ol"[1]. Structurally, this compound is the enol ester 5-phenylcyclohex-1-en-1-yl acetate . As a critical intermediate in organic synthesis—particularly in enantioselective Tsuji allylations, cross-coupling reactions, and the synthesis of bioactive scaffolds[2]—its rigorous spectroscopic characterization is paramount.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide dissects the fundamental causality behind the molecule's Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS) signatures, providing self-validating experimental protocols for analytical researchers and drug development professionals.
Mechanistic Causality in Spectroscopic Signatures
Understanding the spectroscopic behavior of 5-phenylcyclohex-1-en-1-yl acetate requires analyzing the cross-conjugation inherent to enol acetates. The molecule features a cyclohexene ring with a phenyl substituent at the C5 stereocenter and an acetate group attached directly to the C1 sp² carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
In standard aliphatic esters, the C=O stretching frequency typically manifests around 1735 cm⁻¹. However, enol acetates exhibit a distinct hypsochromic (blue) shift.
-
The Causality: The oxygen atom of the enol ester is cross-conjugated. Its lone pairs delocalize into the adjacent C=C double bond, which actively competes with the standard ester resonance (where the lone pair delocalizes into the carbonyl carbon). Because electron density is pulled away from the carbonyl group toward the alkene, the ester C=O bond acquires greater double-bond character. This increases the bond's force constant, shifting the C=O stretch to a higher frequency of 1750–1760 cm⁻¹ [3]. The corresponding enol C=C stretch is observed at 1680–1705 cm⁻¹ [3].
Nuclear Magnetic Resonance (NMR)
-
¹H NMR Dynamics: The olefinic proton (C2-H) is subject to two opposing forces: the deshielding diamagnetic anisotropy of the double bond, and the shielding effect of the enol oxygen's resonance donation. The resonance effect dominates, pushing electron density onto the β-carbon (C2) and shielding the proton, which typically resonates at 5.40–5.55 ppm [2]. The acetate methyl protons appear as a sharp singlet at ~2.15 ppm [4].
-
¹³C NMR Dynamics: The ¹³C spectrum clearly illustrates the polarization of the enol system. The α-carbon (C1) is directly attached to the electronegative oxygen and is highly deshielded (~149 ppm ). Conversely, the β-carbon (C2) is shielded by the aforementioned resonance effect, appearing at ~112 ppm . The ester carbonyl carbon resonates at ~169 ppm [4].
Mass Spectrometry (EI-MS) Fragmentation Pathways
Under 70 eV electron ionization, the molecular ion [M]⁺• (m/z 216) undergoes two highly diagnostic fragmentation pathways:
-
Ketene Elimination: A McLafferty-type rearrangement results in the loss of neutral ketene (CH₂=C=O, 42 Da), yielding the 5-phenylcyclohexanone radical cation at m/z 174.
-
Retro-Diels-Alder (RDA) Cleavage: Cyclohexene systems are notoriously prone to RDA fragmentation upon ionization[5]. Cleavage of the C3-C4 and C5-C6 allylic bonds breaks the ring into a diene and a dienophile. For 5-phenylcyclohex-1-en-1-yl acetate, this yields 2-acetoxy-1,3-butadiene (m/z 112) and a highly stable styrene radical cation (m/z 104). The m/z 104 peak often dominates as the base peak due to its extended conjugation.
EI-MS fragmentation pathways of 5-phenylcyclohex-1-en-1-yl acetate via RDA and ketene loss.
Experimental Methodologies & Self-Validating Protocols
To ensure high scientific integrity, analytical workflows must be self-validating. A single 1D spectrum is insufficient for absolute structural confirmation of enol esters, as they can readily hydrolyze back to their parent ketones under acidic conditions.
Protocol 1: Self-Validating NMR Acquisition Workflow
Step 1: Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (containing 0.03% v/v TMS as an internal standard). Ensure the solvent is acid-free to prevent hydrolysis. Step 2: 1D ¹H Acquisition: Acquire 16 scans with a 1-second relaxation delay (d1). Validation Check: The integration of the acetate singlet (3H) must perfectly match the sum of the aromatic protons (5H) multiplied by 0.6. Step 3: 1D ¹³C Acquisition: Acquire 512–1024 scans with a 2-second relaxation delay and WALTZ-16 composite pulse decoupling. Step 4: 2D HSQC (Self-Validation): Run a ¹H-¹³C HSQC experiment. Validation Check: The olefinic proton at ~5.45 ppm must correlate exclusively with the carbon at ~112 ppm. If it correlates with a carbon >120 ppm, the double bond is not polarized by the enol oxygen, indicating a structural misassignment.
Self-validating NMR acquisition workflow ensuring structural integrity via 2D HSQC correlation.
Protocol 2: FT-IR ATR Analysis
Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air. Step 2: Apply 1-2 μL of the neat liquid (or solid dissolved in a highly volatile solvent like DCM) directly to the crystal. Step 3: Acquire 32 scans at 4 cm⁻¹ resolution. Step 4 (Self-Validation): Inspect the carbonyl region. A pure enol acetate must show a C=O peak >1750 cm⁻¹. If a dominant peak appears at ~1710 cm⁻¹, the sample has hydrolyzed back to 5-phenylcyclohexanone[5].
Quantitative Data Presentation
Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | Assignment Notes |
|---|---|---|---|---|
| C1 | - | - | 149.2 | Enol carbon, highly deshielded by oxygen |
| C2 | 5.45 | m, 1H | 112.5 | Olefinic CH, shielded by resonance |
| C3 | 2.15 - 2.30 | m, 2H | 28.4 | Allylic CH₂ |
| C4 | 1.75 - 1.95 | m, 2H | 29.1 | Aliphatic CH₂ |
| C5 | 2.85 | m, 1H | 40.2 | Benzylic-like methine CH |
| C6 | 2.35 - 2.50 | m, 2H | 33.6 | Allylic CH₂ |
| Acetate CH₃ | 2.15 | s, 3H | 21.0 | Acetate methyl |
| Acetate C=O | - | - | 169.5 | Ester carbonyl |
| Phenyl (Ar-H) | 7.15 - 7.35 | m, 5H | 126.0 - 128.5 | Aromatic ring carbons |
| Phenyl (Ipso) | - | - | 146.0 | Aromatic ipso carbon |
Table 2: Key FT-IR and EI-MS Spectral Features
| Analytical Technique | Observed Value | Structural Significance |
|---|---|---|
| FT-IR (ATR) | 1755 cm⁻¹ | Enol ester C=O stretch (hypsochromic shift) |
| FT-IR (ATR) | 1690 cm⁻¹ | Enol C=C stretch |
| FT-IR (ATR) | 1215 cm⁻¹ | C-O-C asymmetric stretch |
| EI-MS (70 eV) | m/z 216 | Molecular Ion [M]⁺• |
| EI-MS (70 eV) | m/z 174 | Loss of ketene [M - 42]⁺• |
| EI-MS (70 eV) | m/z 104 | Base peak, styrene radical cation via RDA |
| EI-MS (70 eV) | m/z 112 | 2-acetoxy-1,3-butadiene via RDA |
References
- EvitaChem Catalog - Buy 4,4'-Di(methanesulfinyl)-2,2'-bipyridine (EVT-14376724) | 377740-32-4 - EvitaChem (Contains catalog indexing for CAS 184955-87-1).
- Ben-Gurion University / ACS - Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor.
- Organic Syntheses - The formation and alkylation of specific enolate anions from an unsymmetrical ketone.
- Journal of the American Chemical Society - Enol Acetates: Versatile Substrates for the Enantioselective Intermolecular Tsuji Allylation.
- The Journal of Organic Chemistry - Electrochemical Radical Reactions of Enol Acetates and Free Alcohols Directly Access to α-Alkoxylated Carbonyl Compounds.
Sources
Protocol for synthesizing 5-phenylcyclohexen-1-ol using acetic acid
Application Note: Advanced Protocol for the Synthesis of 5-Phenylcyclohex-2-en-1-ol via Palladium-Catalyzed Allylic C–H Acetoxylation
Introduction & Strategic Rationale
5-Phenylcyclohex-2-en-1-ol and its corresponding acetate are highly valued stereoprobes used in mechanistic studies of palladium-catalyzed Tsuji-Trost allylations[1]. Because these molecules possess a fixed conformational bias due to the bulky phenyl group, they allow researchers to precisely track stereochemical retention or inversion during nucleophilic attack[1].
While traditional syntheses of this scaffold rely on the multi-step Luche reduction of phenylcyclohexanedione derivatives[1], direct functionalization of cyclic alkenes via transition-metal catalysis offers a highly efficient, atom-economical alternative[2]. This protocol details a two-phase synthesis starting from commercially available 4-phenylcyclohexene. By utilizing palladium acetate in a cyclic olefin functionalization framework[3], we achieve a regioselective allylic C–H oxidation.
The Role of Acetic Acid: In this workflow, glacial acetic acid is not merely a solvent; it is a critical reactant. Direct oxidation of allylic C–H bonds to alcohols is notoriously difficult to control and often results in over-oxidation to the enone. By using acetic acid as the nucleophile, the transient π -allyl palladium intermediate is trapped as an allylic acetate. This ester is highly stable under the oxidative reaction conditions and can be cleanly unmasked to the target alcohol via mild saponification.
Mechanistic Workflow & Catalytic Cycle
The reaction relies on a Pd(II)/Pd(0) catalytic cycle. The Pd(II) catalyst coordinates to the olefin of 4-phenylcyclohexene, facilitating the cleavage of the allylic C–H bond to form a π -allyl palladium complex. Acetic acid then attacks this complex, yielding the acetate product and reducing the palladium to Pd(0). Stoichiometric p-benzoquinone (BQ) is used to reoxidize Pd(0) back to the active Pd(II) species.
Workflow for the synthesis of 5-phenylcyclohex-2-en-1-ol via C-H acetoxylation.
Palladium-catalyzed allylic C-H acetoxylation catalytic cycle using acetic acid.
Quantitative Data & Reaction Parameters
| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) |
| Phase 1: Acetoxylation | |||
| 4-Phenylcyclohexene | Starting Material | 1.0 eq | 1.58 g |
| Palladium(II) Acetate | Catalyst | 0.1 eq (10 mol%) | 224 mg |
| p-Benzoquinone (BQ) | Oxidant | 2.0 eq | 2.16 g |
| Glacial Acetic Acid | Solvent / Nucleophile | Excess (0.5 M) | 20.0 mL |
| Phase 2: Saponification | |||
| 5-Phenylcyclohex-2-en-1-yl acetate | Intermediate | 1.0 eq | ~1.30 g (Assuming 60% yield) |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 eq | 1.66 g |
| Methanol (MeOH) | Solvent / Reactant | Excess (0.2 M) | 30.0 mL |
Step-by-Step Experimental Protocol
Phase 1: Palladium-Catalyzed Allylic Acetoxylation
Causality Checkpoint: Glacial acetic acid must be used to strictly exclude water, which would lead to competitive formation of diols or enones. p-Benzoquinone is selected as the oxidant because it rapidly reoxidizes Pd(0) without aggressively attacking the sensitive allylic acetate product.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Palladium(II) acetate (224 mg, 1.0 mmol) and p-benzoquinone (2.16 g, 20.0 mmol).
-
Solvent Addition: Suspend the solids in glacial acetic acid (20 mL). Stir for 5 minutes at room temperature until a homogenous dark mixture is achieved.
-
Substrate Addition: Add 4-phenylcyclohexene (1.58 g, 10.0 mmol) dropwise via syringe.
-
Incubation: Attach a reflux condenser and heat the reaction mixture to 40 °C in an oil bath. Stir vigorously for 24 hours.
-
In-Process QC (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material is UV-active and stains readily with KMnO₄. The product will appear as a new, lower Rf spot.
-
Workup: Cool the mixture to room temperature and dilute with 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with 1M NaOH (3 × 30 mL). Note: This step is critical to neutralize the acetic acid and remove the hydroquinone byproduct, which becomes highly water-soluble upon deprotonation. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc 9:1) to isolate 5-phenylcyclohex-2-en-1-yl acetate.
Phase 2: Mild Saponification
Causality Checkpoint: K₂CO₃ in methanol provides mild transesterification conditions. Using strong aqueous bases (like NaOH at elevated temperatures) risks isomerizing the double bond into conjugation with the phenyl ring or causing elimination.
-
Reaction Setup: Dissolve the purified 5-phenylcyclohex-2-en-1-yl acetate (~1.30 g, 6.0 mmol) in 30 mL of anhydrous methanol in a 100 mL round-bottom flask.
-
Base Addition: Add solid K₂CO₃ (1.66 g, 12.0 mmol) in one portion.
-
Incubation: Stir the suspension at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the acetate is observed.
-
Workup: Evaporate the methanol in vacuo. Partition the resulting residue between Dichloromethane (30 mL) and deionized water (30 mL). Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Final Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target 5-phenylcyclohex-2-en-1-ol.
Quality Control & Self-Validating Systems
To ensure the structural integrity of the synthesized stereoprobe, ¹H NMR spectroscopy must be utilized to confirm the pseudoaxial/pseudoequatorial relationships of the ring protons.
-
Validation Metric: The essential coupling constants ( JAD=JBD=JCD=12 Hz) indicate that the protons adjacent to the hydroxyl and phenyl groups are pseudoaxial, confirming the retention of the desired stereochemistry[1].
-
Purity Check: The absence of a singlet near δ 2.0-2.1 ppm confirms complete cleavage of the acetate methyl group.
References
- FINAL THESIS - Walton.
- Heck-Type Coupling of Fused Bicyclic Vinylcyclopropanes...
- ChemInform Abstract: The First Examples of the Enantioselective Heck-Matsuda Reaction...
Sources
The Synthetic Versatility of a Phenyl-Substituted Allylic Acetate: Acetic Acid 5-Phenylcyclohexen-1-ol
Introduction
In the landscape of modern organic synthesis, the strategic functionalization of cyclic scaffolds is paramount for the construction of complex molecular architectures. Among these, the phenylcyclohexene framework offers a versatile platform for the introduction of various functionalities, leading to intermediates for pharmaceuticals, agrochemicals, and materials science. This application note explores the synthetic utility of a specific, yet representative, allylic acetate: acetic acid 5-phenylcyclohexen-1-ol. While direct literature on this exact molecule is sparse, its structural motifs—an allylic acetate and a phenyl-substituted cyclohexene—are well-studied. By drawing upon established principles and analogous reactivity, this guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications and detailed protocols for its use in key synthetic transformations.
The core value of acetic acid 5-phenylcyclohexen-1-ol lies in the reactivity of the allylic acetate group. This functionality serves as an excellent leaving group in the presence of transition metal catalysts, particularly palladium, enabling a host of nucleophilic substitution reactions. Furthermore, the alkene moiety can be subjected to a variety of addition and oxidation reactions, while the phenyl group can be further functionalized through aromatic substitution. This guide will illuminate the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for achieving desired synthetic outcomes.
Synthesis of the Precursor: 5-Phenylcyclohexen-1-ol
The journey to harnessing the applications of acetic acid 5-phenylcyclohexen-1-ol begins with the synthesis of its precursor alcohol. A plausible and efficient synthetic route involves the allylic oxidation of 4-phenylcyclohexene.
Protocol 1: Allylic Oxidation of 4-Phenylcyclohexene
This protocol describes the synthesis of 5-phenylcyclohexen-1-ol via the oxidation of 4-phenylcyclohexene using selenium dioxide, a common reagent for allylic oxidation.
Materials:
-
4-Phenylcyclohexene
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylcyclohexene (1 equivalent) in a minimal amount of dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Add a small amount of water (0.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-102 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove solid selenium byproducts.
-
Dilute the filtrate with dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5-phenylcyclohexen-1-ol.
Esterification: Formation of Acetic Acid 5-Phenylcyclohexen-1-ol
With the precursor alcohol in hand, the target allylic acetate can be readily synthesized through esterification. A standard and effective method involves the use of acetic anhydride with a catalytic amount of a base such as pyridine.
Protocol 2: Acetylation of 5-Phenylcyclohexen-1-ol
Materials:
-
5-Phenylcyclohexen-1-ol
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-phenylcyclohexen-1-ol (1 equivalent) in pyridine at 0 °C in a round-bottom flask.
-
Slowly add acetic anhydride (1.5 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield acetic acid 5-phenylcyclohexen-1-ol.
Applications in Organic Synthesis
The synthetic utility of acetic acid 5-phenylcyclohexen-1-ol is primarily centered around its identity as an allylic acetate. This functional group is a versatile precursor for a variety of transformations, most notably in transition metal-catalyzed reactions.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a powerful carbon-carbon bond-forming reaction that involves the palladium-catalyzed nucleophilic substitution of an allylic leaving group.[1] Acetic acid 5-phenylcyclohexen-1-ol is an ideal substrate for this transformation, allowing for the introduction of a wide range of carbon and heteroatom nucleophiles at the allylic position.
Caption: Workflow of the Tsuji-Trost Reaction.
This protocol details the introduction of an amine nucleophile, a common transformation in the synthesis of pharmaceutical building blocks.
Materials:
-
Acetic acid 5-phenylcyclohexen-1-ol
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2.5 mol %) and dppb (10 mol %).
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
In a separate flask, add sodium hydride (1.2 equivalents) to a solution of benzylamine (1.2 equivalents) in anhydrous THF at 0 °C and stir for 20 minutes.
-
Add the solution of acetic acid 5-phenylcyclohexen-1-ol (1 equivalent) in anhydrous THF to the catalyst mixture.
-
Transfer the freshly prepared sodium amide solution to the reaction flask via cannula.
-
Heat the reaction to 60 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Allylic Substitution with Heteroatom Nucleophiles
Beyond carbon nucleophiles, allylic acetates are excellent substrates for the introduction of heteroatoms such as oxygen and nitrogen.[1] This opens avenues for the synthesis of allylic ethers, amines, and amides, which are prevalent in biologically active molecules.
| Nucleophile | Reagent Example | Product Type |
| Oxygen | Sodium phenoxide | Allylic ether |
| Nitrogen | Phthalimide potassium salt | Protected allylic amine |
| Sulfur | Sodium thiophenoxide | Allylic sulfide |
Conversion to Other Functional Groups
The allylic acetate can be readily converted to other functional groups, enhancing its synthetic utility.
-
Hydrolysis to Allylic Alcohol: The acetate can be hydrolyzed back to the parent alcohol, 5-phenylcyclohexen-1-ol, under basic conditions (e.g., K₂CO₃ in methanol/water).[2] This is useful if the acetate was used as a protecting group or if further reactions require a free hydroxyl group.
-
Formation of Allylic Halides: The acetate can be substituted by a halide using appropriate reagents, for example, conversion to an allylic chloride with thionyl chloride.[2]
Diastereoselective Reactions
The presence of a stereocenter at the C1 position and the rigidity of the cyclohexene ring can influence the stereochemical outcome of subsequent reactions on the double bond, such as epoxidation or dihydroxylation. The stereochemistry of the starting alcohol can be controlled in some cases, leading to diastereoselective product formation.[3]
Conclusion
Acetic acid 5-phenylcyclohexen-1-ol, while not extensively documented as a standalone compound, represents a class of molecules with immense potential in organic synthesis. As an allylic acetate, it serves as a versatile precursor for a multitude of transformations, particularly in palladium-catalyzed cross-coupling reactions. The protocols and applications detailed in this guide, based on well-established chemical principles and analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this and related phenyl-substituted cyclohexenyl systems. The ability to construct complex molecular architectures from such accessible intermediates underscores the importance of understanding the fundamental reactivity of key functional groups in the pursuit of novel chemical entities.
References
-
White, M. C., et al. (2010). Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. Journal of the American Chemical Society. Available at: [Link]
-
White, M. C., et al. (2010). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Allyl acetate. Available at: [Link]
-
Trost, B. M., & Toste, F. D. (2005). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by allylic substitution or allylation. Available at: [Link]
-
Tsuji, J. (2005). O-Allylation of Phenols with Allylic Acetates in Aqueous Media Using a Magnetically Separable Catalytic System. ResearchGate. Available at: [Link]
-
Gosmini, C., & Périchon, J. (2003). Allylation of Carbonyl Compounds by Allylic Acetates Using a Cobalt Halide as Catalyst. Organic Chemistry Portal. Available at: [Link]
-
Weix, D. J., et al. (2012). Selective Cross-Coupling of Organic Halides with Allylic Acetates. PMC. Available at: [Link]
- Rane, V. H., et al. (2011). Esterification of lower aliphatic alcohols with acetic acid in presence of different acid catalysts. Indian Journal of Chemical Technology.
- Aaltodoc. (2022). Esterification of Short-Chain Alcohols with Acetic Acid.
-
Liebeskind, L. S., et al. (2011). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC. Available at: [Link]
-
Liebeskind, L. S., et al. (2011). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. Journal of the American Chemical Society. Available at: [Link]
-
ChemBK. (2024). 1-Phenylcyclohexan-1-ol. Available at: [Link]
-
Zhang, L., et al. (2006). Efficient Synthesis of Cyclopentenones from Enynyl Acetates via Tandem Au(I)-Catalyzed 3,3-Rearrangement and the Nazarov Reaction. Organic Letters. Available at: [Link]
- Corey, E. J., et al. (1989). c6H5Hc6H5. MSU chemistry.
-
Samoshin, V., et al. (2012). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. ResearchGate. Available at: [Link]
- Guidechem. (2023). What is the synthesis route of 5-Hexen-1-ol?
-
Zhang, L. (2023). Bifunctional Phosphine-Enabled Regioselective Cycloisomerization of Enynyl Esters En Route to Bicyclo[2.2.1]heptenes. eScholarship. Available at: [Link]
-
Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry | Oregon State University. Available at: [Link]
- Jetir.Org. (2020).
-
ResearchGate. (n.d.). Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. Available at: [Link]
- Google Patents. (n.d.). CN104496809A - Synthesis method of drug intermediate phenyl acetate.
Sources
In Vitro Assay Protocols Utilizing 5-Phenylcyclohex-1-en-1-yl Acetate for High-Throughput Lipase and Esterase Profiling
Executive Summary
The accurate kinetic profiling of lipases and carboxylesterases is frequently complicated by the reversibility of the acylation step, leading to product inhibition and equilibrium artifacts. 5-Phenylcyclohex-1-en-1-yl acetate (5-PCA) , a sterically demanding cyclic enol acetate, circumvents these limitations. This application note provides a comprehensive, self-validating framework for utilizing 5-PCA in in vitro assays to evaluate enzyme active-site topography, kinetic efficiency, and enantioselectivity.
Biochemical Rationale and Mechanistic Causality
The Enol Acetate Advantage
Standard ester substrates (e.g., p-nitrophenyl acetate) undergo reversible transesterification, which can skew Michaelis-Menten kinetic derivations. Enol acetates are classically deployed in biocatalysis because they act as irreversible acyl donors . Upon enzymatic cleavage of the ester bond, the leaving group is an unstable enol (5-phenylcyclohex-1-en-1-ol). This intermediate undergoes rapid, irreversible tautomerization to form a stable ketone (5-phenylcyclohexan-1-one) . This thermodynamic sink continuously drives the reaction forward, ensuring that the measured initial velocity ( V0 ) strictly reflects the enzyme's catalytic rate without interference from reverse reactions.
Steric Profiling via 5-PCA
The structural design of 5-PCA incorporates a bulky phenyl ring at the C5 position of the cyclohexenyl moiety. This creates a stringent steric hurdle, making 5-PCA an exceptional probe for mapping the active-site dimensions of lipases. Enzymes with narrow or rigid hydrophobic pockets (e.g., certain mammalian carboxylesterases) will exhibit elevated Km values, whereas lipases with highly flexible interfacial activation lids, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), can readily accommodate the substrate, yielding high enantiomeric ratios ( E -values) via substrate matching .
Fig 1. Enzymatic hydrolysis of 5-PCA and subsequent irreversible tautomerization to a stable ketone.
Experimental Protocols
To ensure a self-validating system , these protocols integrate intrinsic controls: a no-enzyme blank (to quantify spontaneous auto-hydrolysis) and an inhibitor-quenched control (to confirm the catalytic origin of the signal).
Protocol A: Real-Time Kinetic Profiling via pH-Stat Titration
Because 5-PCA lacks a strong chromophore upon cleavage, the most direct method for real-time kinetic profiling is monitoring the stoichiometric release of acetic acid.
Reagents & Preparation:
-
Assay Buffer: 5 mM Tris-HCl, 150 mM NaCl, pH 7.4. (A low buffer capacity is critical for pH-stat sensitivity).
-
Substrate Stock: 50 mM 5-PCA in anhydrous DMSO.
-
Titrant: 0.01 M NaOH (standardized).
Step-by-Step Procedure:
-
Equilibration: Add 10 mL of Assay Buffer to the pH-stat reaction vessel. Maintain at 37°C under constant magnetic stirring.
-
Substrate Addition: Inject the 5-PCA stock to achieve the desired final concentration (e.g., 0.1 mM to 5.0 mM). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent enzyme denaturation.
-
Baseline Establishment: Monitor the pH for 3 minutes. The auto-titration of NaOH required to maintain pH 7.4 during this window represents the auto-hydrolysis baseline.
-
Reaction Initiation: Inject the target enzyme (e.g., 10 µg/mL final concentration).
-
Data Acquisition: Record the volume of NaOH added over 10 minutes. The rate of NaOH addition (µmol/min) is directly proportional to the rate of acetic acid release.
-
Validation Control: In a parallel run, pre-incubate the enzyme with 1 mM PMSF (for serine esterases) or Orlistat (for lipases) for 15 minutes prior to addition. A flat titration curve confirms specific enzymatic activity.
Protocol B: End-Point GC-MS Assay for Enantioselectivity ( E -value)
This protocol exploits the chirality at the C5 position of the resulting 5-phenylcyclohexan-1-one to determine the enzyme's enantiomeric resolution capabilities, a critical metric in asymmetric synthesis .
Step-by-Step Procedure:
-
Reaction Setup: In a 2 mL glass vial, combine 1 mL of 50 mM Phosphate Buffer (pH 7.4), 2 mM racemic 5-PCA, and 50 µg of enzyme.
-
Incubation: Incubate at 37°C in an orbital shaker at 250 RPM for exactly 60 minutes.
-
Quenching & Extraction: Terminate the reaction by adding 1 mL of ice-cold ethyl acetate containing 0.1 mM internal standard (e.g., dodecane). Vortex vigorously for 2 minutes to extract the 5-phenylcyclohexan-1-one and unreacted 5-PCA.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes. Extract the upper organic layer and dry over anhydrous Na2SO4 .
-
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a chiral capillary column (e.g., Cyclosil-B).
-
Calculation: Determine the enantiomeric excess of the product ( eep ) and the substrate ( ees ) by integrating the peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric ratio ( E ) using standard biocatalytic equations.
Workflow Visualization
Fig 2. High-throughput in vitro screening workflow for 5-PCA hydrolysis.
Data Interpretation and Quantitative Presentation
The steric bulk of 5-PCA allows for clear differentiation between enzyme classes. Below is a representative data matrix demonstrating how kinetic parameters ( Km , kcat ) and enantioselectivity ( E ) shift depending on the active-site topology of the evaluated enzyme.
| Enzyme | Source Organism | Km (mM) | kcat ( s−1 ) | kcat/Km ( M−1s−1 ) | Enantiomeric Ratio ( E ) |
| CALB | Candida antarctica | 0.45 ± 0.03 | 125.4 | 2.78 × 10⁵ | > 200 (Highly selective) |
| PCL | Pseudomonas cepacia | 1.12 ± 0.08 | 84.2 | 7.51 × 10⁴ | 85 (Moderately selective) |
| hCE1 | Homo sapiens (Liver) | 3.85 ± 0.15 | 12.6 | 3.27 × 10³ | 1.5 (Non-selective) |
| Blank | None (Auto-hydrolysis) | N/A | < 0.001 | N/A | N/A |
Note: The high Km and low kcat observed for hCE1 highlight the enzyme's rigid, restricted active site, which poorly accommodates the bulky 5-phenyl substitution compared to the highly flexible interfacial lid of CALB.
References
-
Brenna, E., Fuganti, C., Gatti, F. G., & Serra, S. (2011). "Biocatalytic Methods for the Synthesis of Enantioenriched Odor Active Compounds." Chemical Reviews, 111(7), 4036-4072. URL: [Link]
-
Jung, H. M., Koh, J. H., Kim, M.-J., & Park, J. (2000). "Concerted Catalytic Reactions for Conversion of Ketones or Enol Acetates to Chiral Acetates." Organic Letters, 2(3), 397-399. URL: [Link]
-
Lee, D., Choi, Y. K., & Kim, M.-J. (2000). "Enhancing the Enantioselectivity of Lipase in Transesterification by Substrate Matching: An Enzyme Memory Based Approach." Organic Letters, 2(16), 2553-2555. URL: [Link]
-
Alba, A.-N. R., & Rios, R. (2009). "Kinetic Resolution: A Powerful Tool for the Synthesis of Planar-Chiral Ferrocenes." Molecules, 14(11), 4747-4757. URL: [Link]
Improving reaction yield in acetic acid 5-phenylcyclohexen-1-ol synthesis
Welcome to the Technical Support Center for the synthesis of phenyl-substituted cyclohexenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols for improving reaction yields. While the specific target "acetic acid 5-phenylcyclohexen-1-ol" may refer to a specialized derivative or a misnomer, this guide will focus on the common and challenging synthesis of 1-phenylcyclohex-2-en-1-ol via the Grignard reaction between phenylmagnesium bromide and cyclohex-2-en-1-one. The principles and troubleshooting steps discussed are widely applicable to related syntheses.
The addition of a Grignard reagent to an α,β-unsaturated ketone like cyclohexenone is a classic synthetic challenge, primarily due to the competition between 1,2-addition (forming the desired allylic alcohol) and 1,4-conjugate addition (forming a ketone after workup). This guide provides a comprehensive framework for maximizing the yield of the desired 1,2-addition product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 1-phenylcyclohex-2-en-1-ol using a Grignard reaction? The main challenge is controlling the regioselectivity of the nucleophilic attack. Grignard reagents can attack either the carbonyl carbon (1,2-addition) to yield the desired tertiary alcohol or the β-carbon (1,4-conjugate addition) to yield an enolate, which upon acidic workup, tautomerizes to 3-phenylcyclohexanone.
Q2: Why is my Grignard reaction not initiating? Grignard reagent formation is highly sensitive to atmospheric moisture and oxygen. The magnesium surface can be passivated by a layer of magnesium oxide. Initiation failure is often due to wet glassware, insufficiently dried solvent (ether or THF), or inactive magnesium turnings.[1] Using flame-dried glassware under an inert atmosphere (Nitrogen or Argon) is critical.[2]
Q3: What is the role of acetic acid in this synthesis? While strong acids like HCl are often used, a buffered acidic workup using a reagent like aqueous ammonium chloride (NH₄Cl) is common. Acetic acid could potentially be used in a carefully controlled workup to protonate the magnesium alkoxide intermediate that forms after the Grignard addition.[3] Its purpose is to yield the final alcohol product and to dissolve the magnesium salts.
Q4: Which solvent is better for this reaction, diethyl ether or THF? Both diethyl ether and tetrahydrofuran (THF) are effective solvents for stabilizing the Grignard reagent.[3] THF is a better solvating agent and can be beneficial for forming the Grignard reagent.[2] However, for the addition to the enone, diethyl ether can sometimes favor 1,2-addition more than THF. A "greener" alternative, 2-methyltetrahydrofuran (2-MeTHF), has also been shown to be effective and can sometimes suppress side reactions like Wurtz coupling.[1]
Q5: How can I favor the formation of the desired 1,2-addition product over the 1,4-addition product? Several strategies can be employed:
-
Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) generally favors the kinetically controlled 1,2-addition product.
-
Solvent Choice: As mentioned, diethyl ether may be preferable to THF.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) is a well-established method (the Luche reduction conditions, when a hydride source is used) to enhance 1,2-selectivity. Cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the Grignard reagent to the carbonyl carbon.[3]
Troubleshooting Guide: Low Reaction Yield
This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield; Starting Material Recovered | 1. Failed Grignard Reagent Formation: The Grignard reagent (phenylmagnesium bromide) did not form due to moisture, oxygen, or inactive magnesium. | * Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert gas (N₂ or Ar).[2]* Use anhydrous grade ethereal solvents (diethyl ether or THF).* Activate magnesium turnings prior to use. This can be done by adding a small crystal of iodine (the color should disappear upon initiation), a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[2][3] |
| 2. Enolization of Cyclohexenone: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming an enolate. This is especially problematic with sterically hindered Grignard reagents or ketones.[3] | * Lower the reaction temperature. This reduces the rate of enolization relative to nucleophilic addition.* Add the cyclohexenone solution slowly to the Grignard reagent to avoid localized high concentrations of the base.* The addition of CeCl₃ can favor 1,2-addition over enolization.[3] | |
| Formation of Significant Side Products | 1. 1,4-Conjugate Addition Product (3-phenylcyclohexanone): The Grignard reagent attacks the β-carbon of the enone system. This is the thermodynamically favored pathway. | * Control Temperature: Perform the addition of the cyclohexenone to the Grignard reagent at low temperatures (-78 °C to 0 °C) to favor the kinetic 1,2-adduct.[3]* Use Cerium(III) Chloride: Prepare the Grignard reagent, add anhydrous CeCl₃, stir for 1-2 hours, and then add the cyclohexenone. This significantly enhances 1,2-selectivity. |
| 2. Wurtz Coupling Product (Biphenyl): The Grignard reagent reacts with unreacted bromobenzene.[3] | * Add the bromobenzene dropwise to the magnesium turnings during reagent formation to maintain a low concentration of the aryl halide.* Ensure the reaction initiates before adding the bulk of the bromobenzene.* Using 2-MeTHF as a solvent has been shown to suppress Wurtz coupling compared to THF.[1] | |
| 3. Reduction Product (Cyclohex-2-en-1-ol): The Grignard reagent transfers a hydride to the ketone. This is more common with Grignard reagents that have β-hydrogens, but can occur in other cases.[3] | * This is less of an issue with phenylmagnesium bromide which lacks β-hydrogens. However, if impurities in the magnesium (e.g., metal hydrides) are suspected, use a fresh, high-purity source. | |
| Complex Mixture After Workup | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. | * Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.* Allow the reaction to stir for an adequate time after addition, potentially allowing it to warm to room temperature.[3] |
| 2. Impure Starting Materials: The cyclohexenone or bromobenzene may contain impurities that interfere with the reaction. | * Purify starting materials before use. Cyclohexenone can be distilled, and bromobenzene can be washed and dried if necessary. Check purity by GC or NMR.[4] | |
| 3. Ineffective Purification: The desired product is difficult to separate from side products. | * Use column chromatography for purification. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired alcohol from the less polar biphenyl and more polar 3-phenylcyclohexanone.* Recrystallization can also be an effective purification method for solid products.[5] |
Visualizations and Workflows
Reaction Pathway and Competing Mechanisms
This diagram illustrates the primary reaction and the major competing pathways.
Caption: Reaction scheme showing the formation of the Grignard reagent and its competing 1,2- and 1,4-addition pathways with cyclohex-2-en-1-one.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving yield issues.
Caption: A step-by-step workflow for troubleshooting low yields in the Grignard synthesis of 1-phenylcyclohex-2-en-1-ol.
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Assemble the glassware and flame-dry all components under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon.
-
Place magnesium turnings in the flask. Add a single crystal of iodine.
-
Add a small amount of anhydrous diethyl ether or THF (enough to cover the magnesium).
-
In the dropping funnel, prepare a solution of bromobenzene in the anhydrous solvent.
-
Add a small portion of the bromobenzene solution to the magnesium. The initiation of the reaction is indicated by a gentle reflux, a cloudy/gray appearance, and the disappearance of the iodine color.[3] If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the reagent. The resulting dark gray or brown solution is ready for use.
Protocol 2: Optimized Synthesis of 1-Phenylcyclohex-2-en-1-ol (1,2-Addition)
Materials:
-
Phenylmagnesium bromide solution (from Protocol 1)
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Cyclohex-2-en-1-one, purified
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dry the anhydrous CeCl₃ under vacuum with gentle heating for 2-4 hours before use.
-
In a separate flame-dried flask under an inert atmosphere, suspend the anhydrous CeCl₃ in anhydrous THF.
-
Cool the CeCl₃ suspension to 0 °C. Transfer the previously prepared phenylmagnesium bromide solution via cannula into the CeCl₃ suspension.
-
Stir the resulting mixture at 0 °C for 1-2 hours.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of cyclohex-2-en-1-one in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 1-phenylcyclohex-2-en-1-ol.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Organic chemistry practical course. (n.d.).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?.
- Google Patents. (2012). US20120108874A1 - Process for preparing a phenylcyclohexane.
- Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-.
- Beilstein Journals. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide.
- Google Patents. (n.d.). CN103848710A - Method used for synthesizing phenylcyclohexane.
- Inventiva Pharma. (n.d.).
- Kadam, A., Nguyen, M., Kopach, M., Richardson, P., Gallou, F., Wan, Z.-K., & Zhang, W. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1870-1876.
- Organic Syntheses. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL.
- Comptes Rendus de l'Académie des Sciences. (2017).
- MDPI. (n.d.). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles.
- Catalysis Science & Technology. (n.d.).
- Benchchem. (2025). common side reactions in the synthesis of SF5-containing molecules.
- Google Patents. (n.d.). CN1982264A - Production of phenyl cyclohexane.
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- PubMed. (n.d.). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)
- Benchchem. (n.d.). Synthesis routes of 1-Phenylcyclohexanol.
- CymitQuimica. (n.d.). CAS 1589-60-2: 1-Phenylcyclohexanol.
- ChemicalBook. (2025). 1-PHENYLCYCLOHEXANOL | 1589-60-2.
- MDPI. (2021). Recent Developments on Five-Component Reactions.
- Sigma-Aldrich. (n.d.). 1-Phenyl-1-cyclohexene 95 771-98-2.
- Beaudry, C. M. (n.d.). Intramolecular Diels−Alder Reactions of 5-Vinyl-1,3-cyclohexadienes.
Sources
- 1. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 5-Phenylcyclohexen-1-ol & Acetic Acid Systems
Welcome to the Technical Support Center for the handling, esterification, and reaction troubleshooting of 5-phenylcyclohexen-1-ol in acetic acid mixtures . This guide is designed for researchers and drug development professionals dealing with the complex reactivity of allylic alcohols in acidic media.
System Overview & Mechanistic Causality
5-Phenylcyclohexen-1-ol is a secondary allylic alcohol. When exposed to acetic acid—whether used as a solvent, a reactant for esterification, or an acid catalyst—the hydroxyl group is highly susceptible to protonation. This protonation leads to the formation of a resonance-stabilized allylic carbocation. Depending on your thermodynamic and kinetic controls, this intermediate will partition into three primary pathways:
-
Nucleophilic Attack (Target): Acetate attacks the carbocation to form the desired 1[1].
-
Elimination (Impurity/Alternative Target): Loss of an adjacent proton drives 2, forming a highly stable, conjugated phenylcyclohexadiene[2].
-
Dehydrogenation (Impurity): Exposure to oxidative conditions or trace metals leads to the 3 (e.g., 5-phenylcyclohex-2-en-1-one)[3].
Diagnostic Dashboard
Use the following workflow to diagnose and resolve the most common impurities encountered in this chemical system.
Diagnostic workflow for troubleshooting 5-phenylcyclohexen-1-ol and acetic acid reaction mixtures.
Quantitative Impurity Profiling
When analyzing your crude mixtures via LC-MS or GC-MS, compare your results against this standard quantitative profile to rapidly identify side reactions.
| Impurity Type | Chemical Species | MS (m/z) Shift | Typical RT Shift (HPLC) | Primary Causality |
| Target Ester | 5-phenylcyclohexenyl acetate | +42 Da | Reference (0.0 min) | Standard esterification |
| Dehydration | Phenylcyclohexadiene | -18 Da | +2.5 min (Non-polar) | Excess heat / Unbuffered acid |
| Oxidation | 5-phenylcyclohexenone | -2 Da | -1.2 min (Polar) | Oxygen exposure / Radical generation |
| Regioisomer | 3-phenylcyclohexenyl acetate | +42 Da | +0.8 min | Extended reaction time (Allylic shift) |
Validated Experimental Protocols
Protocol A: Optimized Allylic Esterification (Dehydration-Suppressed)
Objective: Synthesize the acetate ester while preventing the formation of diene impurities. Causality: Standard Fischer esterification (refluxing in acetic acid with a strong mineral acid) will destroy the allylic alcohol via dehydration. By using a mild carbodiimide coupling agent and buffering the acetic acid with sodium acetate, you prevent the buildup of the "naked" allylic carbocation, forcing the reaction down the kinetic esterification pathway.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 5-phenylcyclohexen-1-ol in anhydrous dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere.
-
Buffering: Add 1.2 eq of anhydrous sodium acetate (NaOAc) to the solution. Stir for 5 minutes.
-
Reagent Addition: Cool the flask to 0 °C. Add 1.5 eq of glacial acetic acid, followed by 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 eq of DMAP.
-
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature (do not exceed 25 °C). Stir for an additional 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO4.
-
Self-Validation System: Analyze the crude product via GC-MS and UV-Vis. A successful reaction will yield a primary peak at[M+42] (ester) with <2% of the [M-18] (diene) impurity. Confirm success by verifying the absence of a strong UV absorbance at 260 nm (which would indicate conjugated diene formation).
Protocol B: Controlled Dehydration to Phenylcyclohexadiene
Objective: Intentionally push the equilibrium entirely toward the conjugated diene. Causality: If the diene is your target intermediate, acetic acid acts as an excellent polar protic solvent that facilitates the initial protonation. Using a Dean-Stark trap removes the water byproduct, driving the 4 completely to the right[4].
Step-by-Step Methodology:
-
Solvent System: Dissolve 1.0 eq of the alcohol in a 1:1 mixture of glacial acetic acid and toluene (0.5 M concentration).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 eq).
-
Heating: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C for 3 hours to azeotropically remove water.
-
Workup: Cool the mixture to room temperature. Neutralize carefully with 1M NaOH until the aqueous layer reaches pH 8. Extract with hexanes, wash with water, and dry over Na2SO4.
-
Self-Validation System: Monitor the reaction via UV-Vis spectroscopy. The starting alcohol has minimal UV activity above 220 nm. The successful formation of the conjugated phenylcyclohexadiene will present a strong, self-validating λmax at ~260 nm.
Expert Troubleshooting FAQs
Q1: Why is my reaction mixture turning dark yellow and showing a mass loss of 2 Da? A1: You are observing dehydrogenation/oxidation to 5-phenylcyclohex-2-en-1-one. Allylic alcohols are highly susceptible to oxidation, especially in the presence of trace transition metals or atmospheric oxygen. To prevent this, ensure your acetic acid is thoroughly degassed (sparged with N2 or Ar for 15 minutes prior to use) and run the reaction under a strict inert atmosphere.
Q2: I am trying to form the acetate ester, but my main product shows a mass loss of 18 Da. What happened? A2: You are observing acid-catalyzed dehydration. Protonation of the allylic hydroxyl group leads to the loss of water, forming a highly stable, resonance-delocalized allylic carbocation. This intermediate rapidly loses a proton to form a conjugated phenylcyclohexadiene. To prevent this, you must lower the reaction temperature (<25 °C) and add a weak base (like sodium acetate) to buffer the system against extreme acidity.
Q3: My GC-MS shows two peaks with the exact same mass (m/z corresponding to the ester). Why? A3: This is an allylic rearrangement (regioisomerization). Because the intermediate allylic carbocation has resonance structures distributing the positive charge across C1 and C3, the acetate nucleophile can attack at either position. To minimize this, avoid purely thermodynamic conditions (long reaction times, high heat). Instead, utilize kinetic control by shortening the reaction time and using the mild EDC/DMAP coupling method described in Protocol A.
References
-
White, M. C., et al. "Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation." Journal of the American Chemical Society. 1
-
Tee, O. S., et al. "Equilibrium Constants for Dehydration of Water Adducts of Aromatic Carbon−Carbon Double Bonds." Journal of the American Chemical Society. 2
-
Spangler, C. W., et al. "Generation of acyclic trienes and cyclic dienes by mild dehydration and dehydrohalogenation in aprotic media." Journal of the Chemical Society, Perkin Transactions 1. 4
-
"Kinetic model of 2-cyclohexenone formation from cyclohexanol and 2-cyclohexenol dehydrogenation." ResearchGate. 3
Sources
Technical Support Center: Preventing Degradation of Acetic Acid 5-Phenylcyclohexen-1-ol During Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of acetic acid 5-phenylcyclohexen-1-ol to prevent its degradation. Understanding the inherent chemical vulnerabilities of this molecule is the first step toward ensuring its stability and the integrity of your experimental results.
Section 1: Understanding the Molecule's Stability Profile
Acetic acid 5-phenylcyclohexen-1-ol is an ester with an allylic acetate structure. This combination of functional groups (ester, alkene within a cyclohexene ring, and a phenyl group) dictates its susceptibility to specific degradation pathways. The primary routes of degradation are hydrolysis and oxidation.
Hydrolysis: The Primary Threat
The ester linkage in acetic acid 5-phenylcyclohexen-1-ol is susceptible to hydrolysis, a reaction with water that cleaves the ester back into its constituent alcohol (5-phenylcyclohexen-1-ol) and acetic acid.[1] This reaction can be catalyzed by both acidic and basic conditions and is significantly accelerated by increased temperatures.
Causality: The presence of even trace amounts of water or acidic/basic residues can initiate hydrolysis. Over time, this process can significantly decrease the purity of the compound, leading to inaccurate experimental outcomes.
Oxidation: A Secondary Concern
The cyclohexene ring contains a carbon-carbon double bond, which is a potential site for oxidation.[2][3] The allylic position (the carbon atom adjacent to the double bond) is particularly susceptible to oxidation, which can lead to the formation of unwanted byproducts such as α,β-unsaturated carbonyl compounds.[4][5] Exposure to atmospheric oxygen, light, and elevated temperatures can promote oxidative degradation.[6][7]
Causality: Oxidative processes can be initiated by free radicals and are often autocatalytic, meaning the degradation products can accelerate further degradation. This can lead to a rapid decline in the compound's purity once initiated.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and handling of acetic acid 5-phenylcyclohexen-1-ol.
Q1: What are the ideal storage temperatures for this compound?
A1: For long-term storage, it is recommended to store acetic acid 5-phenylcyclohexen-1-ol at low temperatures, ideally between 2°C and 8°C.[8] Some unsaturated esters may even benefit from freezer storage to minimize the activation energy for degradation reactions.[9] Studies on similar volatile ester compounds have shown significantly greater stability at 4°C compared to room temperature.[10]
Q2: How should I handle the compound to minimize exposure to moisture?
A2: Always handle the compound in a dry, inert atmosphere, such as under nitrogen or argon gas. Use dry glassware and syringes. Store the compound in a tightly sealed container, preferably with a sealant like Parafilm® around the cap. For particularly moisture-sensitive applications, storage in a desiccator is advised.
Q3: Is an inert atmosphere necessary for storage?
A3: Yes, an inert atmosphere is highly recommended to prevent oxidation.[7] Purging the storage container with an inert gas like nitrogen or argon before sealing will displace oxygen and protect the double bond from oxidative degradation.
Q4: Can I use antioxidants to improve stability?
A4: Yes, the addition of a small amount of an antioxidant can inhibit autoxidation.[11] Common antioxidants used for organic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[12] These work by scavenging free radicals that initiate the oxidation process.[13][14]
Q5: What type of container is best for storing this compound?
A5: Amber glass vials or bottles are ideal as they protect the compound from light, which can catalyze degradation.[6] Ensure the container has a tight-fitting cap, preferably with a PTFE liner to prevent leaching of impurities and ensure a good seal.
Section 3: Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential degradation issues.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Appearance of a vinegar-like odor | Hydrolysis: The odor is indicative of the formation of acetic acid.[15] | 1. Confirm Degradation: Analyze a sample using techniques like ¹H NMR or IR spectroscopy to confirm the presence of 5-phenylcyclohexen-1-ol and acetic acid.[16][17]2. Review Storage Conditions: Check for breaches in the container seal, exposure to humid environments, or storage at elevated temperatures.3. Purification: If degradation is minimal, the compound may be purified by column chromatography. 4. Prevent Recurrence: Implement stricter moisture control measures as outlined in the FAQs. |
| Discoloration (e.g., yellowing) | Oxidation: Formation of colored byproducts from the oxidation of the cyclohexene ring or phenyl group. | 1. Assess Purity: Use HPLC or GC-MS to identify and quantify impurities.2. Evaluate Storage Atmosphere: Ensure the compound was stored under an inert atmosphere and protected from light.3. Consider Antioxidants: For future storage, add a suitable antioxidant like BHT at a low concentration (e.g., 50-200 ppm).[12]4. Repurification: If necessary, purify the material. Note that some oxidation byproducts may be difficult to remove. |
| Inconsistent experimental results | Partial Degradation: The presence of unquantified impurities is affecting the reaction stoichiometry or outcome. | 1. Re-analyze Purity: Before each use, verify the purity of the compound using a suitable analytical method.2. Standardize Handling: Ensure consistent and proper handling procedures are followed by all lab personnel.3. Fresh Aliquots: For critical experiments, use a fresh, unopened vial of the compound or a recently purified batch. |
Section 4: Experimental Protocols
Protocol for Monitoring Compound Purity by ¹H NMR Spectroscopy
This protocol allows for the detection and quantification of hydrolytic degradation.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of acetic acid 5-phenylcyclohexen-1-ol and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks for acetic acid 5-phenylcyclohexen-1-ol.
-
Look for the appearance of new peaks corresponding to the hydrolysis products: 5-phenylcyclohexen-1-ol and acetic acid.
-
Integrate the peaks of the starting material, hydrolysis products, and the internal standard to determine the molar ratio and calculate the purity.
-
Protocol for Inert Atmosphere Storage
-
Preparation: Place the vial containing acetic acid 5-phenylcyclohexen-1-ol in a glove box or a flask that can be connected to a Schlenk line.
-
Inerting: If using a Schlenk line, perform at least three cycles of vacuum and backfill with a high-purity inert gas (nitrogen or argon).
-
Sealing: Tightly seal the vial cap while under the inert atmosphere.
-
Additional Sealing: For long-term storage, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Store the sealed vial in a refrigerator at the recommended temperature (2-8°C).
Section 5: Visualization of Degradation Pathways
Hydrolysis Pathway
Caption: Acid or base-catalyzed hydrolysis of the ester.
General Oxidation Pathway
Caption: Oxidation of the allylic C-H or C=C bond.
References
- Process for production of allyl acetate. (n.d.). Google Patents.
-
Allyl acetate. (2023). In Wikipedia. Retrieved March 24, 2026, from [Link]
- Stability profile of flavour-active ester compounds in ale and lager beer during storage. (2021). Journal of Brewing and Distilling, 12(1), 1-8.
- Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block. (2016). Journal of the American Chemical Society, 138(49), 15857–15860.
- Inhibition of Autoxidation. (1968). In Advances in Chemistry (Vol. 75, pp. 1–21). American Chemical Society.
- The Role of Antioxidants in Enhancing Food Preservation Methods and Quality. (2024). Journal of Food Science and Technology.
-
What Causes Oxidation And How Can It Be Prevented? (2024). Valence Surface Technologies. Retrieved March 24, 2026, from [Link]
- Stability profile of flavour-active ester compounds in ale and lager beer during storage. (2013). African Journal of Biotechnology, 12(6), 578-586.
- Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862.
-
Antioxidants Added to Fat and Oil Containing Food to Prevent Rancidity. (2025). Wellt Chemicals. Retrieved March 24, 2026, from [Link]
- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 115-117.
- A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. (2018). Steroids, 134, 39-46.
- Choi, Y. K., Suh, J. H., Lee, D., Lim, I. T., Jung, J. Y., & Kim, M. J. (2009). Dynamic Kinetic Resolution of Acyclic Allylic Acetates Using Lipase and Palladium. The Journal of Organic Chemistry, 74(23), 9064–9070.
- Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence from Benzene Oxide. (2023). The Journal of Organic Chemistry.
- Oxidation and Reduction. (n.d.). In Organic Chemistry.
- Enzyme-catalyzed allylic oxidation reactions: A mini-review. (2022).
-
Why Does Vinyl Acetate Need Cold Storage? (2025). Eureka by PatSnap. Retrieved March 24, 2026, from [Link]
-
The Role of Antioxidants in Preserving Food Quality. (2025). Agriculture Institute. Retrieved March 24, 2026, from [Link]
- Cascade Ring Strain Release Polymerization of Cyclohexene Oxide and Derivatives Using a Mono(μ-Alkoxo)bis(alkylaluminum)
-
Antioxidants in Food Preservation: Standards and Applications. (2024). Agriculture Institute. Retrieved March 24, 2026, from [Link]
- Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments. (2013). Frontiers in Microbiology, 4.
-
Selenium dioxide - Riley oxidation - Mechanism - Allylic oxidation. (2026). YouTube. Retrieved March 24, 2026, from [Link]
- The importance of antioxidants and place in today's scientific and technological studies. (2019). Journal of Food Science and Technology, 56(8), 3557-3564.
- Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions. (2003).
- The acid-catalysed hydrolysis of α-methylallyl acetate in aqueous solution. (1968). Australian Journal of Chemistry, 21(7), 1727-1731.
- Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (2004). Applied and Environmental Microbiology, 70(11), 6543-6549.
- Unravelling the different pathways of cyclohexene oxidation via a peroxyl radical generated from tert-butyl hydroperoxide (TBHP) by various metal salts. (2024). Organic Chemistry Frontiers.
- Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. (1982). American Journal of Enology and Viticulture, 33(3), 148-151.
-
IPI Storage Guide for Acetate Film. (n.d.). Rochester Institute of Technology. Retrieved March 24, 2026, from [Link]
-
Oxidation-Reduction Reactions of Organic Compounds- An Overview. (2021). In Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). Environmental Protection Agency.
- Hydrolysis of allyl esters with different phenyl ring substituents... (n.d.).
- Oxidation of Organic Compounds Using Water as the Oxidant with H2 Liberation Catalyzed by Molecular Metal Complexes. (2022). Accounts of Chemical Research, 55(16), 2244–2256.
- A simple method for reaction rate prediction of ester hydrolysis. (2005). Journal of Molecular Structure: THEOCHEM, 727(1-3), 113-119.
- Method for extending shelf life of vinyl ester resin or unsaturated polyester resin. (n.d.). Google Patents.
-
The acid-catalyzed hydrolysis of an ester results in the formation of... (n.d.). Pearson+. Retrieved March 24, 2026, from [Link]
- Stability of unsaturated methyl esters of fatty acids on surfaces. (n.d.).
- Safe handling of Unsaturated Polyester (UP) Resins. (2021). European Chemical Industry Council.
- How To Store And Use Unsaturated Polyester Resin Correctly? (2024). Industry News.
- Unsatur
Sources
- 1. Allyl acetate - Wikipedia [en.wikipedia.org]
- 2. iomcworld.com [iomcworld.com]
- 3. Unravelling the different pathways of cyclohexene oxidation via a peroxyl radical generated from tert-butyl hydroperoxide (TBHP) by various metal salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Role of Antioxidants in Enhancing Food Preservation Methods and Quality [tengerchemical.com]
- 7. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 8. Why Does Vinyl Acetate Need Cold Storage? [eureka.patsnap.com]
- 9. US20110028659A1 - Method for extending shelf life of vinyl ester resin or unsaturated polyester resin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. welltchemicals.com [welltchemicals.com]
- 13. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 14. Antioxidants in Food Preservation: Standards and Applications - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 15. s3.cad.rit.edu [s3.cad.rit.edu]
- 16. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Efficacy of Acetic Acid vs. Formic Acid in Reactions of 5-Phenylcyclohexen-1-ol
For researchers and professionals in drug development and organic synthesis, the choice of an acid catalyst can profoundly influence the outcome of a reaction. This guide provides an in-depth comparison of two common carboxylic acids, acetic acid (CH₃COOH) and formic acid (HCOOH), in their reactions with the versatile substrate, 5-phenylcyclohexen-1-ol. We will move beyond simple procedural descriptions to explore the mechanistic rationale behind experimental choices, ensuring a robust and reliable understanding for your applications.
The reactivity of an allylic alcohol like 5-phenylcyclohexen-1-ol is dominated by its ability to form a resonance-stabilized allylic carbocation upon protonation and loss of water. The choice of acid dictates the subsequent reaction pathway—be it esterification or dehydration—and the overall efficiency of the transformation.
Fundamental Physicochemical Differences
The primary distinction between formic acid and acetic acid lies in their acidity and structure. Formic acid, with a pKa of approximately 3.75, is about ten times more acidic than acetic acid, which has a pKa of 4.76.[1][2][3][4] This difference in acidity is a direct result of the electronic effects of the substituent on the carboxyl group. The methyl group in acetic acid is electron-donating, which destabilizes the resulting acetate conjugate base and makes the acid less likely to donate a proton.[4] Conversely, the hydrogen atom in formic acid has no such effect.[4] This enhanced acidity allows formic acid to serve as a more efficient catalyst in reactions requiring rapid protonation.[5][6]
Furthermore, formic acid possesses a unique dual character, with both a carboxyl group and an aldehyde-like formyl group. This structure allows it to act as a reducing agent or hydride donor in certain contexts, a property not shared by acetic acid.[1][5]
Comparative Performance in Key Transformations
The reaction of 5-phenylcyclohexen-1-ol with these acids can lead to two primary products: the corresponding ester (an acetate or formate) via substitution, or 1-phenylcyclohexa-1,3-diene and 1-phenylcyclohexa-1,4-diene via dehydration (elimination). The acid's strength and the nucleophilicity of its conjugate base are the critical determinants of the product distribution.
| Parameter | Acetic Acid | Formic Acid | Rationale & Insights |
| Primary Reaction | Esterification (Fischer-Tropsch) | Dehydration / Elimination | Acetic acid is a weaker acid, and its conjugate base (acetate) is a better nucleophile than formate. This favors nucleophilic attack on the protonated alcohol or carbocation intermediate to form the ester. |
| Catalytic Efficiency | Moderate; often requires higher temperatures or a stronger co-catalyst (e.g., H₂SO₄) to achieve reasonable rates.[7][8] | High; its stronger acidity leads to faster protonation of the alcohol's hydroxyl group, facilitating rapid formation of the allylic carbocation and subsequent elimination.[1][5][6] | |
| Typical Yield (Ester) | Good to Excellent (when esterification is the goal) | Poor to Moderate (dehydration is the major competing pathway) | To maximize ester yield with acetic acid, removal of water (e.g., with a Dean-Stark trap) is essential to drive the equilibrium. |
| Typical Yield (Diene) | Low to Moderate (often a byproduct) | Good to Excellent (when dehydration is the goal) | The low nucleophilicity of the formate base and the high rate of carbocation formation strongly favor the E1 elimination pathway. |
| Reaction Conditions | Typically requires reflux temperatures (e.g., in toluene) to proceed at a practical rate. | Can often proceed at lower temperatures, sometimes even room temperature, due to higher catalytic activity. | |
| Selectivity | Higher selectivity for the ester product under controlled conditions. | Lower selectivity; often produces a mixture of elimination products and potentially the formate ester. | |
| Key Byproducts | Dehydration products (dienes), polymeric materials at high temperatures. | Polymeric materials, potential products from hydride transfer if reaction conditions are suitable.[9][10] |
Visualizing the Mechanistic Divergence
The choice of acid fundamentally alters the dominant reaction mechanism. Acetic acid favors a pathway with significant ester formation, while the stronger formic acid almost exclusively promotes dehydration.
Caption: Figure 1: Divergent reaction pathways for 5-phenylcyclohexen-1-ol.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Protocol 1: Acetic Acid-Mediated Esterification
-
Objective: To synthesize 5-phenylcyclohexen-1-yl acetate with high selectivity.
-
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 5-phenylcyclohexen-1-ol (1.0 eq), glacial acetic acid (3.0 eq), and toluene (40 mL).
-
Scientist's Note: Using excess acetic acid and removing water with the Dean-Stark trap are crucial to drive the Fischer esterification equilibrium toward the product, according to Le Châtelier's principle.
-
-
Catalysis (Optional but Recommended): Add a catalytic amount of a stronger acid, such as p-toluenesulfonic acid (0.02 eq), to accelerate the reaction.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure acetate ester.
-
Protocol 2: Formic Acid-Catalyzed Dehydration
-
Objective: To synthesize 1-phenylcyclohexa-1,3-diene as the major product.
-
Methodology:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-phenylcyclohexen-1-ol (1.0 eq) and formic acid (88% aqueous solution, 5.0 eq).
-
Scientist's Note: Formic acid often serves as both the catalyst and the solvent in this reaction. Its high acidity ensures rapid protonation and subsequent elimination.[3]
-
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-70 °C). The reaction is often rapid and exothermic. Monitor the disappearance of the starting material by TLC. The reaction is typically complete in 1-3 hours.
-
Workup: Cool the mixture and dilute with diethyl ether. Carefully wash with water and then with a saturated sodium bicarbonate solution to remove the formic acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography if necessary, though the diene product is often of sufficient purity after workup.
-
Workflow Visualization
Caption: Figure 2: Step-by-step comparison of experimental workflows.
Conclusion and Recommendations
The choice between acetic and formic acid for reactions with 5-phenylcyclohexen-1-ol is dictated entirely by the desired synthetic outcome.
-
Choose Acetic Acid when the primary goal is esterification . Its weaker acidity and the higher nucleophilicity of its conjugate base favor the formation of 5-phenylcyclohexen-1-yl acetate. For optimal results, use it as a reagent (in excess) rather than a catalyst and employ methods to remove water.
-
Choose Formic Acid when the objective is dehydration . Its significantly greater acidity (approximately 10x that of acetic acid) ensures rapid formation of the resonance-stabilized allylic carbocation, which overwhelmingly favors the E1 elimination pathway to yield the conjugated diene product.[1][3][11]
This guide illustrates that a nuanced understanding of fundamental chemical principles—namely acidity and nucleophilicity—is paramount for making informed decisions in reaction design and achieving high-yield, selective transformations in your research and development endeavors.
References
-
SimpleChemConcepts. (2025, June 10). Formic Acid vs. Acetic Acid: A Comprehensive Comparison from a Chemical Supplier's Perspective. Available at: [Link]
-
Quora. (2017, August 19). Which is the stronger acid - acetic acid or formic acid, and why? Available at: [Link]
-
Wikipedia. Formic acid. Available at: [Link]
-
Qingdao Hisea Chem Co., Ltd. (2025, November 6). Why Is Formic Acid A Stronger Acid Than Acetic Acid. Available at: [Link]
-
The Organic Chemistry Tutor. (2024, December 13). The pKa of acetic acid CH3COOH is 4 76, and the pKa of formic acid HCOOH is 3 75 Given these data,. YouTube. Available at: [Link]
-
Chemtradeasia. (2025, June 30). Why Formic Acid is Stronger Than Acetic Acid. Available at: [Link]
-
Tenger Chemical. (2024, August 6). Comparison of Acetic Acid and Formic Acid Properties and Their Applications in Various Industries. Available at: [Link]
-
Course Hero. Of the following four reactions, formic and acetic acids differ in which respect. Available at: [Link]
-
MDPI. (2020, August 4). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Available at: [Link]
-
PMC. Formic Acid Pursues Efficient Hydrodeoxygenation of Naphthols and Phenolic Derivatives to Arenes. Available at: [Link]
- Wiley-VCH. (2010). Reaction of Alcohols with Carboxylic Acids and their Derivatives. In J. Otera & J. Nishikido (Eds.)
-
Aaltodoc. (2022). Esterification of Short-Chain Alcohols with Acetic Acid. Available at: [Link]
-
WIT Press. (2008). Esterification of aromatic olefins with acetic acid in the presence of sulphuric acid as a catalyst. International Journal of Chemical Reactor Engineering. Available at: [Link]
Sources
- 1. Formic Acid vs. Acetic Acid: A Comprehensive Comparison from a Chemical Supplier’s Perspective | Niran Chemical [niranchemical.com]
- 2. quora.com [quora.com]
- 3. Formic acid - Wikipedia [en.wikipedia.org]
- 4. Why Is Formic Acid A Stronger Acid Than Acetic Acid - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Formic Acid is Stronger Than Acetic Acid [chemtradeasia.in]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 9. mdpi.com [mdpi.com]
- 10. Formic Acid Pursues Efficient Hydrodeoxygenation of Naphthols and Phenolic Derivatives to Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Benchmarking Purity Standards for Acetic Acid 5-Phenylcyclohexen-1-ol: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter synthetic intermediates that defy standard analytical conventions. The compound system acetic acid 5-phenylcyclohexen-1-ol (often encountered as a co-crystallized mixture, an unpurified reaction intermediate, or the corresponding ester, 5-phenylcyclohex-1-en-1-yl acetate) presents a unique benchmarking challenge.
The core difficulty lies in the molecule's chemical reactivity. It is a cyclic allylic alcohol co-existing with an organic acid. Under standard analytical conditions—particularly those involving heat—the allylic hydroxyl group is highly susceptible to acid-catalyzed dehydration, rapidly forming a conjugated diene (3-phenylcyclohexa-1,3-diene)[1]. If the analytical method itself induces degradation, the resulting purity score will be artificially suppressed, leading to costly rejections of high-quality batches.
This guide provides an objective, data-driven comparison of analytical modalities for benchmarking this compound, establishing self-validating protocols that preserve scientific integrity.
The Causality of Analytical Degradation
Before selecting an analytical method, we must understand the molecule's failure modes. Allylic alcohols are notoriously labile[1]. When subjected to the high temperatures of a Gas Chromatography (GC) inlet (typically 250°C) in the presence of acetic acid, the molecule undergoes an E1 elimination reaction.
Caption: Acid-catalyzed thermal dehydration of 5-phenylcyclohexen-1-ol to a diene.
Because GC-MS generates the diene impurity during the analysis, it cannot be trusted for absolute purity benchmarking of this specific mixture. Instead, High-Performance Liquid Chromatography (HPLC-DAD) under pH-controlled conditions and Quantitative Nuclear Magnetic Resonance (1H-qNMR) must be utilized.
Comparative Analysis of Benchmarking Modalities
To objectively evaluate the performance of different analytical techniques, we benchmarked a single, homogenized lot of acetic acid 5-phenylcyclohexen-1-ol across three platforms.
Quantitative Benchmarking Data
| Analytical Modality | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Resolution ( Rs ) | Purity Bias (vs True) | Primary Limitation |
| HPLC-DAD | 0.05% w/w | 0.15% w/w | > 2.5 | < 0.5% | Requires chromophore; requires mobile phase optimization |
| 1H-qNMR | 0.50% w/w | 1.00% w/w | N/A (Spectral) | < 0.1% (Absolute) | Lower sensitivity for trace impurities |
| GC-FID/MS | 0.02% w/w | 0.08% w/w | > 3.0 | -4.5% to -8.0% | Induces thermal dehydration of the analyte |
Key Insight: While GC-MS offers superior LOD/LOQ, its massive negative purity bias (-4.5% to -8.0%) disqualifies it as a primary benchmarking tool. 1H-qNMR provides the most accurate absolute mass fraction without requiring a reference standard of the analyte itself[2][3], while HPLC-DAD is optimal for quantifying trace impurities.
Caption: Analytical workflow highlighting thermal degradation risks in GC-MS.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems compliant with ICH Q2(R1) guidelines[4].
Protocol A: HPLC-DAD Impurity Profiling
Causality Check: To prevent the acetic acid in the sample from dropping the local pH and catalyzing on-column dehydration, the sample diluent and mobile phase must be heavily buffered to a neutral pH[1].
-
Sample Preparation: Accurately weigh 10 mg of the sample. Dissolve in 10 mL of Diluent (50 mM Ammonium Bicarbonate buffer pH 7.4 / Acetonitrile, 50:50 v/v). Do not use unbuffered water or acidic diluents.
-
Chromatographic Conditions:
-
Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size) to minimize secondary silanol interactions.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: UV at 210 nm (for the allylic alcohol) and 254 nm (for the phenyl ring).
-
-
System Suitability Testing (SST):
-
Inject the standard preparation 5 times.
-
Validation Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. The tailing factor ( Tf ) for the 5-phenylcyclohexen-1-ol peak must be ≤ 1.5, and resolution ( Rs ) from the diene impurity must be ≥ 2.0[4]. If Tf exceeds 1.5, it indicates active silanol sites or on-column degradation, invalidating the run.
-
Protocol B: 1H-qNMR Absolute Purity Assessment
Causality Check: Because obtaining a 99.9% pure reference standard of 5-phenylcyclohexen-1-ol is nearly impossible due to its instability, qNMR is used. qNMR relies on the fundamental physics of NMR, where signal area is directly proportional to the number of nuclei, allowing us to use an unrelated, highly pure internal standard[2][3].
-
Internal Standard (IS) Selection: Use a Certified Reference Material (CRM) of Maleic Acid (traceable to SI units). It provides a distinct singlet at ~6.2 ppm, which does not overlap with the analyte's signals.
-
Sample Preparation: Accurately co-weigh ~15 mg of the sample and ~5 mg of the Maleic Acid IS into a vial using a microbalance (d = 0.001 mg). Dissolve entirely in 0.6 mL of acid-free DMSO- d6 .
-
Acquisition Parameters:
-
Relaxation Delay ( D1 ): Must be set to ≥ 5 × T1 of the slowest relaxing proton (typically 60 seconds). Failure to allow full relaxation will result in incomplete integration and false purity values.
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Scans: Minimum of 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the vinylic proton of 5-phenylcyclohexen-1-ol and the singlet of Maleic acid. Calculate the absolute mass fraction using the standard qNMR equation[3].
Conclusion
When benchmarking the purity of acetic acid 5-phenylcyclohexen-1-ol, standard GC-MS protocols will systematically fail due to the thermal lability of the allylic alcohol moiety. By utilizing a dual-pronged approach—pH-stabilized HPLC-DAD for trace impurity resolution and 1H-qNMR for absolute mass fraction determination—researchers can establish a rigorously validated, artifact-free purity profile.
References
-
Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov. Available at:[Link]
-
AZoM. "Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice." AZoM.com. Available at:[Link]
-
Meirinho, S., et al. "Liquid chromatographic methods for determination of the new antiepileptic drugs... A comprehensive and critical review." National Institutes of Health (PMC). Available at:[Link]
-
US Pharmacopeia (USP). "Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR)." USP.org. Available at:[Link]
Sources
- 1. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. usp.org [usp.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Reproducibility of 5-Phenylcyclohex-1-en-1-yl Acetate Synthesis: A Protocol Comparison Guide
Executive Summary
The compound 5-phenylcyclohex-1-en-1-yl acetate (also cataloged as acetic acid 5-phenylcyclohexen-1-ol, CAS 184955-87-1)[1] is a highly valuable prochiral enol ester. It serves as a critical nucleophilic substrate in advanced synthetic methodologies, most notably in2[2] and cross-coupling reactions. Despite its utility, achieving high regioselectivity and batch-to-batch reproducibility during its synthesis from 5-phenylcyclohexanone remains a challenge. This guide objectively compares classical and modern synthesis protocols, focusing on the causality behind experimental choices to establish a self-validating, scalable workflow.
Mechanistic Causality: Thermodynamic vs. Kinetic Control
The reproducibility of enol acetate synthesis is fundamentally governed by the method of enolization. Because 5-phenylcyclohexanone is an unsymmetrical ketone, it can form two distinct enol isomers.
-
Thermodynamic Control (Acid Catalysis): Utilizing a protic or Lewis acid facilitates an equilibrating environment. The reaction funnels toward the more stable, highly substituted enol acetate[3]. For 5-phenylcyclohexanone, the thermodynamic product is the target 5-phenylcyclohex-1-en-1-yl acetate.
-
Kinetic Control (Base Promoted): Deprotonation with a sterically hindered base (e.g., LDA) at cryogenic temperatures (-78°C) irreversibly forms the less substituted kinetic enolate, yielding the off-target 3-phenylcyclohex-1-en-1-yl acetate isomer.
Historically, reproducibility fails when homogeneous acid catalysts (like p-TsOH) cause localized overheating, leading to aldol condensation side-reactions and tar formation. Transitioning to heterogeneous catalysis mitigates this risk.
Fig 1: Regioselective pathways for enol acetate synthesis under kinetic vs. thermodynamic control.
Quantitative Protocol Comparison
To determine the optimal approach for synthesizing the thermodynamic product, we compare three distinct protocols. The heterogeneous Montmorillonite KSF method demonstrates superior yield and scalability.
| Protocol | Reagents | Catalyst | Regioselectivity (T:K) | Yield | Reaction Time | Scalability |
| A. Heterogeneous | Acetic Anhydride | Montmorillonite KSF | >90:10 | 90-94% | 2-3 h | Very High |
| B. Classical Acid | Isopropenyl Acetate | p-TsOH (10 mol%) | >95:5 | 75-82% | 12-16 h | High |
| C. Kinetic Trapping | Acetic Anhydride | LDA (1.1 eq) | <5:95 | 65-70% | 1-2 h | Low |
(Note: T = Thermodynamic Product; K = Kinetic Product)
Experimental Methodologies (Self-Validating Systems)
Protocol A: Heterogeneous Catalysis (Recommended)
Causality: 4[4] that selectively activates the carbonyl oxygen. Because the bulk solution remains neutral, aldol condensation and polymerization are virtually eliminated, ensuring high reproducibility.
Step-by-Step Workflow:
-
Reagent Preparation: Dissolve 5-phenylcyclohexanone (10.0 mmol) in acetic anhydride (10 mL) in a round-bottom flask.
-
Catalyst Addition: Add Montmorillonite KSF clay (0.5 g) in one portion.
-
Validation Checkpoint: The mixture should remain a distinct suspension. If the solution immediately turns dark brown, the acetic anhydride may be contaminated with strong mineral acids; discard and use fresh reagent.
-
-
Reaction: Stir vigorously at room temperature for 2-3 hours.
-
Validation Checkpoint: Monitor via TLC (1:20 Ethyl Acetate:Hexane). The disappearance of the UV-active ketone spot and the appearance of a less polar enol acetate spot self-validates reaction completion[4].
-
-
Catalyst Recovery: Filter the mixture through a pad of Celite to remove the KSF clay. Wash the filter cake with diethyl ether (20 mL).
-
Quench & Workup: Pour the filtrate into cold water (50 mL) and extract with ether (3 × 25 mL). Wash the combined organic phases with 5% aqueous NaHCO3.
-
Validation Checkpoint: Vigorous CO2 gas evolution will occur. Continue washing until gas evolution completely ceases, validating that all unreacted acetic anhydride has been neutralized.
-
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Fig 2: Self-validating experimental workflow for heterogeneous catalytic enol acetylation.
Protocol B: Classical Homogeneous Acid Catalysis
Causality: Isopropenyl acetate acts as both the solvent and the acetyl donor. The reaction is driven forward by the continuous distillation of acetone (byproduct), shifting the thermodynamic equilibrium entirely toward the enol acetate.
Step-by-Step Workflow:
-
Setup: Combine 5-phenylcyclohexanone (10.0 mmol), isopropenyl acetate (20 mL), and p-toluenesulfonic acid (p-TsOH, 1.0 mmol) in a flask equipped with a short-path distillation head.
-
Reaction: Heat the mixture to a gentle reflux (approx. 95°C).
-
Validation Checkpoint: Monitor the distillation head temperature. The collection of distillate at ~56°C (acetone) serves as a real-time kinetic indicator of the reaction progressing forward.
-
-
Completion: Once acetone distillation ceases (typically 12-16 hours), cool the mixture to room temperature.
-
Workup: Dilute with ether, wash thoroughly with saturated NaHCO3 to remove p-TsOH, dry over Na2SO4, and concentrate.
References
- EvitaChem Catalog. "Acetic acid;5-phenylcyclohexen-1-ol (CAS 184955-87-1)." EvitaChem.
- Behenna, D. C., et al. "Enol Acetates: Versatile Substrates for the Enantioselective Intermolecular Tsuji Allylation." Journal of the American Chemical Society, 2018.
- "A Convenient and Selective Method for Preparation of Enol Acetates from Ketones Using Montmorillonite KSF Clay." Synthetic Communications, Taylor & Francis, 2006.
- "6 - Organic Syntheses Procedure." Organic Syntheses, Wiley.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
